![molecular formula C20H25N5O2 B2835954 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 863447-71-6](/img/structure/B2835954.png)
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold widely studied for its kinase-inhibitory and antitumor properties. Key structural elements include:
- A 4-oxo moiety at position 4, critical for hydrogen bonding with kinase ATP-binding pockets.
- An N-mesitylacetamide side chain at position 5, providing steric bulk and electronic effects that may influence target selectivity.
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-12-7-13(2)17(14(3)8-12)23-16(26)10-24-11-21-18-15(19(24)27)9-22-25(18)20(4,5)6/h7-9,11H,10H2,1-6H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNABIQGPUJBRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Pharmacokinetics
The compound’s molecular weight is likely to be less than 400, and it has a clogp value less than 4, suggesting that it may have good bioavailability and drug-likeness.
Result of Action
Some pyrazolo[3,4-d]pyrimidines have been shown to have antitubercular activity, suggesting that this compound may also have potential as an antitubercular agent.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Pyrazolo[3,4-d]pyrimidine derivatives are classified based on substituents at positions 1, 3, 4, and 5 (Figure 15, ). Key analogs include:
Key Observations :
- The mesitylacetamide side chain distinguishes it from simpler acetohydrazides (e.g., Figure 15K ), which show moderate apoptosis induction (e.g., compound 235: 60.02 µM ).
Kinase Inhibition and Antitumor Efficacy
- EGFR Inhibition : Analogs like compound 237 (IC50 = 0.186 µM) and erlotinib (IC50 = 0.03 µM) demonstrate that electron-withdrawing groups enhance ATP-competitive binding . The tert-butyl group in the target compound may reduce potency but improve selectivity by avoiding off-target interactions.
- Apoptosis Induction : Flow cytometry studies on analogs (e.g., 235: 60.02 µM) correlate substituent bulk with apoptosis rates; the mesityl group may further enhance this via caspase activation .
- Antitumor Activity : Thiazole derivatives (e.g., 12a: IC50 = 1.19 µM for HepG2) outperform pyrazolopyrimidines with smaller substituents, suggesting that heterocyclic side chains improve cytotoxicity .
Structure-Activity Relationships (SAR)
- Position 1 : Bulky groups (tert-butyl > phenyl > methyl) improve metabolic stability but may reduce kinase affinity due to steric clashes .
- Position 5 : Arylacetamides (mesityl > benzylidene) enhance apoptosis via enhanced hydrophobic interactions with Bcl-2 family proteins .
- Position 4: The 4-oxo group is indispensable for hydrogen bonding with kinase catalytic domains; replacement with thio or amino groups abolishes activity .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Step | Key Parameters | Yield Range | Citations |
---|---|---|---|
Core Cyclization | 80°C, DMF, 12h | 60-75% | |
Acetamide Coupling | RT, THF, triethylamine | 70-85% | |
Final Purification | Silica gel (hexane:EtOAc, 3:1) | ≥95% purity |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butyl at δ 1.4 ppm, mesityl aromatic protons at δ 6.8–7.2 ppm) .
- FTIR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 452.18 for C₂₃H₂₇N₅O₃) with <2 ppm error .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., mesityl vs. nitrophenyl on kinase inhibition) using IC₅₀ assays .
- Dose-Response Curves : Validate discrepancies by testing overlapping concentration ranges (0.1–100 μM) in parallel cell lines (e.g., HepG2 vs. MCF-7) .
- Computational Docking : Model interactions with ATP-binding pockets (e.g., EGFR or CDK2) to explain potency variations .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Bioavailability Studies : Measure plasma stability (e.g., t₁/₂ in mouse serum) and logP values (>3.5 indicates poor solubility) .
- Metabolite Profiling : Use LC-MS to identify hydroxylated or glucuronidated derivatives that reduce activity .
- Formulation Adjustments : Test PEGylated nanoparticles or cyclodextrin complexes to enhance in vivo exposure .
Basic: What protocols are recommended for initial biological screening?
Methodological Answer:
- Enzyme Assays : Test kinase inhibition (e.g., EGFR, IC₅₀ via ADP-Glo™) at 10 μM .
- Cytotoxicity : Use MTT assays (48h exposure, 0.1–50 μM) in cancer cell lines, noting EC₅₀ < 5 μM for potent analogs .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Advanced: What strategies improve pharmacokinetic properties for therapeutic translation?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the 4-oxo group to enhance solubility (e.g., 10-fold increase in aqueous buffer) .
- CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic liabilities (e.g., CYP3A4-mediated degradation) .
- PK/PD Modeling : Fit non-compartmental models to AUC and Cmax data from rodent studies to predict human dosing .
Q. Table 2: Biological Activity Comparison by Substituent
Substituent (R-group) | Target (IC₅₀, μM) | Cell Viability (EC₅₀, μM) | Citation |
---|---|---|---|
Mesityl | EGFR: 0.12 | MCF-7: 1.8 | |
4-Nitrophenyl | CDK2: 0.45 | HepG2: 4.2 | |
Trifluoromethoxy | VEGFR2: 0.87 | A549: 6.5 |
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization (e.g., EGFR) after compound treatment (20 μM, 2h) .
- RNAi Knockdown : Compare compound efficacy in wild-type vs. EGFR-silenced cells to confirm on-target effects .
- Phosphoproteomics : Use LC-MS/MS to quantify phosphorylation changes (e.g., ERK1/2) downstream of target inhibition .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.